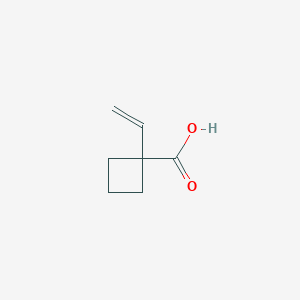

1-Ethenylcyclobutane-1-carboxylicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-7(6(8)9)4-3-5-7/h2H,1,3-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAOMTCPWAZZIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Techniques for 1 Ethenylcyclobutane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of 1-Ethenylcyclobutane-1-carboxylic acid. Both ¹H and ¹³C NMR are employed to map out the carbon skeleton and the chemical environment of each proton.

In ¹H NMR spectroscopy, the proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet significantly downfield, typically in the 10-12 ppm range, due to deshielding and hydrogen bonding. libretexts.org The three protons of the ethenyl (vinyl) group would produce a characteristic set of signals between 5 and 6 ppm. The proton on the carbon attached to the cyclobutane (B1203170) ring would likely be a doublet of doublets. The terminal methylene (B1212753) (=CH₂) protons would appear as two distinct signals, each a doublet of doublets, due to different coupling with the adjacent vinyl proton and with each other. The six protons on the cyclobutane ring are expected to resonate as complex multiplets in the upfield region of 1.5-3.0 ppm. docbrown.inforesearchgate.net

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the 175-185 ppm range. pressbooks.pub The two carbons of the vinyl group are expected in the 110-140 ppm region. The quaternary carbon of the cyclobutane ring, bonded to both the vinyl and carboxyl groups, would appear around 45-60 ppm, while the other three methylene (-CH₂-) carbons of the ring would be found further upfield, typically between 20-40 ppm. researchgate.netdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethenylcyclobutane-1-carboxylic acid

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

| Carboxyl | ¹H | 10.0 - 12.0 | Broad Singlet |

| Vinyl CH | ¹H | 5.8 - 6.2 | Doublet of Doublets (dd) |

| Vinyl CH₂ | ¹H | 5.0 - 5.4 | Two separate Doublets of Doublets (dd) |

| Cyclobutane CH₂ | ¹H | 1.5 - 3.0 | Complex Multiplets |

| Carboxyl C=O | ¹³C | 175 - 185 | Quaternary |

| Vinyl CH | ¹³C | 135 - 145 | |

| Vinyl CH₂ | ¹³C | 110 - 120 | |

| Quaternary Cyclobutane C | ¹³C | 45 - 60 | |

| Cyclobutane CH₂ | ¹³C | 20 - 40 | Multiple signals expected |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within the molecule through their characteristic vibrational frequencies. dtic.mil

The IR spectrum is expected to be dominated by features of the carboxylic acid group. A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration within a hydrogen-bonded dimer. orgchemboulder.com Superimposed on this broad band are the sharper C-H stretching vibrations of the vinyl group (above 3000 cm⁻¹) and the cyclobutane ring (below 3000 cm⁻¹). The C=O stretch of the carboxyl group should appear as a very strong, sharp band around 1700-1730 cm⁻¹. uomustansiriyah.edu.iq Other key absorptions include the C=C stretch of the ethenyl group near 1640 cm⁻¹, a C-O stretch between 1210-1320 cm⁻¹, and a broad out-of-plane O-H bend centered around 920 cm⁻¹. orgchemboulder.com

Raman spectroscopy provides complementary information. rsc.org The C=C stretching vibration of the vinyl group is expected to produce a strong and sharp signal in the Raman spectrum. Vibrations of the cyclobutane ring skeleton would also be readily observable, and the comparison between IR and Raman spectra can aid in assigning specific vibrational modes based on symmetry principles. capes.gov.brpsu.eduresearchgate.net

Table 2: Expected Vibrational Frequencies for 1-Ethenylcyclobutane-1-carboxylic acid

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | IR | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Vinyl) | IR, Raman | 3010 - 3090 | Medium |

| C-H Stretch (Cyclobutane) | IR, Raman | 2850 - 3000 | Medium |

| C=O Stretch | IR | 1700 - 1730 | Very Strong, Sharp |

| C=C Stretch | IR, Raman | 1630 - 1650 | Medium (IR), Strong (Raman) |

| C-O Stretch | IR | 1210 - 1320 | Strong |

| O-H Bend (Out-of-plane) | IR | 900 - 950 | Medium, Broad |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. For 1-Ethenylcyclobutane-1-carboxylic acid (C₇H₁₀O₂), the molecular weight is 126.15 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 126 would be expected. The fragmentation of carboxylic acids is well-characterized. miamioh.edu A primary fragmentation pathway involves the loss of the carboxyl group as a radical (•COOH), leading to a fragment ion at m/z = 81 (M-45). Another common fragmentation is the loss of a hydroxyl radical (•OH), resulting in an acylium ion at m/z = 109 (M-17).

The cyclobutane ring and vinyl group introduce additional fragmentation routes. Retro-[2+2] cycloaddition of the cyclobutane ring could lead to the loss of ethene (C₂H₄), resulting in a fragment at m/z = 98 (M-28). The fragmentation patterns can be complex, but high-resolution mass spectrometry allows for the determination of the exact elemental composition of each fragment, aiding in the elucidation of these pathways. nih.govlibretexts.orgchemguide.co.uklibretexts.org

Table 3: Plausible Mass Spectrometry Fragments for 1-Ethenylcyclobutane-1-carboxylic acid

| m/z Value | Proposed Fragment | Formula of Loss |

| 126 | [M]⁺ | - |

| 109 | [M - OH]⁺ | •OH |

| 98 | [M - C₂H₄]⁺ | C₂H₄ |

| 81 | [M - COOH]⁺ | •COOH |

| 55 | [C₄H₇]⁺ | C₃H₃O₂ |

X-ray Crystallography for Solid-State Structure Determination

Should 1-Ethenylcyclobutane-1-carboxylic acid form suitable single crystals, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise measurements of all bond lengths, bond angles, and torsional angles. rsc.org

Key structural features that would be revealed include the conformation of the cyclobutane ring, which is typically puckered rather than perfectly planar. researchgate.netacs.org The analysis would also show the relative orientation of the ethenyl and carboxylic acid substituents. Furthermore, X-ray crystallography would definitively confirm the intermolecular interactions. For carboxylic acids, this typically involves the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two adjacent molecules. rsc.orgnih.gov

Table 4: Typical Structural Parameters Expected from X-ray Crystallography

| Parameter | Expected Value | Notes |

| C=O Bond Length | ~1.20 - 1.25 Å | |

| C-O Bond Length | ~1.30 - 1.35 Å | |

| C=C Bond Length | ~1.33 - 1.35 Å | |

| Cyclobutane C-C Bond Length | ~1.54 - 1.57 Å | researchgate.net |

| O-H···O Hydrogen Bond | ~2.6 - 2.7 Å | Intermolecular distance in dimer rsc.org |

| Cyclobutane Puckering Angle | 10° - 35° | Deviation from planarity |

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for verifying the purity of 1-Ethenylcyclobutane-1-carboxylic acid and for separating its stereoisomers.

For purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase setup, typically using a C18 stationary phase, is effective for analyzing carboxylic acids. nih.govoup.com The mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid or acetic acid) added. sielc.com The acid in the mobile phase ensures that the carboxyl group remains protonated, leading to better peak shape and reproducible retention times. helixchrom.com

Since the C1 carbon of the cyclobutane ring is a stereocenter, 1-Ethenylcyclobutane-1-carboxylic acid is a chiral compound and exists as a pair of enantiomers. To separate these enantiomers, chiral chromatography is required. researchgate.net This can be achieved using either chiral HPLC or chiral gas chromatography (GC), which employ a chiral stationary phase (CSP). google.comresearchgate.net The differential interaction of the two enantiomers with the CSP allows for their separation and quantification.

Table 5: Chromatographic Methods for Analysis of 1-Ethenylcyclobutane-1-carboxylic acid

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas |

| Reversed-Phase HPLC | Purity Assessment | C18 (ODS) | Water/Acetonitrile + 0.1% Formic Acid |

| Chiral HPLC | Enantiomer Separation | Chiral Stationary Phase (e.g., derivatized cellulose) | Hexane/Isopropanol + Acidic Modifier |

| Chiral GC (after derivatization) | Enantiomer Separation | Chiral Stationary Phase | Helium |

Reactivity and Mechanistic Investigations of 1 Ethenylcyclobutane 1 Carboxylic Acid

Reactivity of the Carboxyl Group

The carboxyl group is a versatile functional handle, participating in a range of reactions typical for carboxylic acids. Its chemistry is centered on the electrophilic carbonyl carbon and the acidic proton.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. openstax.org The reaction proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon followed by elimination of a leaving group. masterorganicchemistry.com For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction often requires activation of the carboxyl group or harsh reaction conditions. youtube.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. openstax.org This intermediate then collapses, expelling the leaving group and regenerating the carbonyl double bond. libretexts.org The reactivity of carboxylic acid derivatives is influenced by the stability of the leaving group; weaker bases are better leaving groups. libretexts.org

Table 1: General Scheme for Nucleophilic Acyl Substitution

| Step | Description | Intermediate |

| 1. Addition | A nucleophile attacks the electrophilic carbonyl carbon. | Tetrahedral Intermediate |

| 2. Elimination | The intermediate collapses, expelling the leaving group (-OH or a modified version). | Substituted Product |

Esterification and Amidation Pathways

Esterification: The conversion of 1-ethenylcyclobutane-1-carboxylic acid to its corresponding esters is a common transformation. The most well-known method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. chemguide.co.uk To favor the formation of the ester, the alcohol is typically used in excess, or water is removed as it is formed. masterorganicchemistry.comyoutube.com

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Amidation: The direct formation of amides from 1-ethenylcyclobutane-1-carboxylic acid and an amine is challenging because the acidic carboxylic acid and the basic amine readily form an unreactive ammonium carboxylate salt. youtube.com To overcome this, the reaction often requires high temperatures to drive off water and push the equilibrium toward the amide. youtube.comyoutube.com

A more practical approach involves activating the carboxylic acid first. A common method is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.orgrsc.org The resulting 1-ethenylcyclobutane-1-carbonyl chloride is highly reactive and readily undergoes nucleophilic attack by an amine to form the corresponding amide in high yield. rsc.orgresearchgate.net Alternatively, coupling agents can facilitate amide bond formation under milder conditions. Some enzymatic methods, for instance using Candida antarctica lipase B (CALB), have been developed for the direct amidation of free carboxylic acids with amines in organic media. nih.gov

Table 2: Common Esterification and Amidation Conditions

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Alcohol (R'-OH), catalytic H₂SO₄, heat | Ester |

| Amidation (Direct) | Amine (R'R''NH), high heat (>100°C) | Amide |

| Amidation (via Acid Chloride) | 1. SOCl₂ 2. Amine (R'R''NH) | Amide |

Decarboxylation Reactions and Radical Generation

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). msu.edu While simple thermal decarboxylation of carboxylic acids is often difficult, radical-based methods provide a powerful pathway for this transformation. mdpi.com Photoredox catalysis has emerged as a mild and efficient method to generate alkyl radicals from abundant carboxylic acids. semanticscholar.org

In this process, a photocatalyst, upon excitation by visible light, can oxidize the carboxylate form of 1-ethenylcyclobutane-1-carboxylic acid. researchgate.net This single-electron transfer (SET) generates a carboxy radical, which rapidly undergoes decarboxylation to produce a tertiary cyclobutyl radical. mdpi.comnih.gov This radical intermediate can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds, making it a valuable strategy in synthetic chemistry. sioc.ac.cn

Table 3: General Steps in Photocatalytic Radical Decarboxylation

| Step | Process | Intermediate Species |

| 1. Oxidation | Single-electron transfer from the carboxylate to an excited photocatalyst. | Carboxy Radical |

| 2. Decarboxylation | Loss of CO₂ from the unstable carboxy radical. | 1-Ethenylcyclobutyl Radical |

| 3. Functionalization | The resulting alkyl radical reacts with a trapping agent. | Functionalized Product |

Protection and Deprotection Strategies for the Carboxyl Functionality

In multi-step syntheses, it is often necessary to protect the carboxyl group to prevent it from reacting with basic or nucleophilic reagents. oup.comorganic-chemistry.org The most common protecting groups for carboxylic acids are esters, such as methyl, ethyl, or tert-butyl esters. oup.comsynarchive.com

The choice of ester depends on the stability required and the conditions available for its removal (deprotection). ddugu.ac.in

Methyl and Ethyl Esters: These are robust and are typically removed by saponification (hydrolysis with a base like NaOH or KOH) followed by acidification. masterorganicchemistry.com

tert-Butyl Esters: These are sensitive to acid and can be cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), leaving base-sensitive groups in the molecule intact.

Benzyl Esters: These can be removed by hydrogenolysis (catalytic hydrogenation), a neutral condition that is orthogonal to both acidic and basic cleavage methods. wikipedia.org

The selection of a protecting group is a critical aspect of synthetic strategy, allowing for chemoselectivity in complex molecules. organic-chemistry.orgwikipedia.org

Table 4: Common Protecting Groups for Carboxylic Acids and Their Deprotection Conditions

| Protecting Group | Formation Reagent | Deprotection Condition |

| Methyl Ester | Methanol, Acid Catalyst | NaOH or KOH, then H₃O⁺ |

| tert-Butyl Ester | Isobutylene, Acid Catalyst | Trifluoroacetic Acid (TFA) |

| Benzyl Ester | Benzyl alcohol, Acid Catalyst | H₂, Pd/C (Hydrogenolysis) |

Reactivity of the Ethenyl Group

The ethenyl (vinyl) group is an electron-rich double bond that readily undergoes electrophilic addition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation)

Hydrogenation: The double bond of the ethenyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). tue.nlpharmacyfreak.com This transformation converts 1-ethenylcyclobutane-1-carboxylic acid into 1-ethylcyclobutane-1-carboxylic acid. The reaction is generally clean and high-yielding.

Halogenation: The ethenyl group reacts readily with halogens like bromine (Br₂) and chlorine (Cl₂) in an inert solvent such as dichloromethane (CH₂Cl₂). youtube.com The reaction proceeds via electrophilic addition, where the double bond acts as a nucleophile, attacking the halogen molecule. youtube.com This leads to the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face (anti-addition). youtube.com The product of reacting 1-ethenylcyclobutane-1-carboxylic acid with Br₂ would be 1-(1,2-dibromoethyl)cyclobutane-1-carboxylic acid.

Table 5: Selected Addition Reactions of the Ethenyl Group

| Reaction | Reagents | Product Structure |

| Hydrogenation | H₂, Pd/C | The ethenyl group is converted to an ethyl group. |

| Bromination | Br₂, CH₂Cl₂ | A bromine atom is added to each carbon of the original double bond. |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The presence of an ethenyl (vinyl) group attached to the cyclobutane (B1203170) ring makes 1-ethenylcyclobutane-1-carboxylic acid a potential substrate for various cycloaddition reactions. These reactions are fundamental in organic synthesis for constructing cyclic systems with high atom economy.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgalfa-chemistry.commasterorganicchemistry.com In this context, the ethenyl group of 1-ethenylcyclobutane-1-carboxylic acid can act as the dienophile. The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups. The carboxylic acid group, being electron-withdrawing, is expected to activate the ethenyl group, making it a more reactive dienophile.

The reaction of 1-ethenylcyclobutane-1-carboxylic acid with a conjugated diene, such as cyclopentadiene or butadiene, would lead to the formation of a bicyclic or a spirocyclic system, respectively, containing a six-membered ring fused to the cyclobutane moiety. The stereochemical outcome of the Diels-Alder reaction is highly predictable, generally proceeding via a concerted mechanism with the retention of the stereochemistry of the reactants. researchgate.net For instance, the reaction with cyclopentadiene is expected to favor the endo product due to secondary orbital interactions, a common feature in Diels-Alder reactions. rsc.org

[2+2] Cycloadditions: These reactions involve the combination of two alkene units to form a four-membered cyclobutane ring. fiveable.me They are often initiated photochemically. fiveable.meresearchgate.net The ethenyl group of 1-ethenylcyclobutane-1-carboxylic acid can participate in intermolecular [2+2] photocycloadditions with other alkenes. This provides a direct route to synthesizing more complex molecules containing multiple cyclobutane rings. researchgate.net The regioselectivity and stereoselectivity of these reactions can be influenced by the substituents on the reacting alkenes and the reaction conditions. nih.govrsc.org Intramolecular [2+2] cycloadditions are also conceivable if another double bond is present in a suitable position within the molecule, leading to the formation of polycyclic systems.

The table below summarizes the expected cycloaddition reactions involving the ethenyl group.

| Reaction Type | Reactant | Expected Product | Key Features |

| Diels-Alder ([4+2]) | Conjugated Diene (e.g., Butadiene) | Substituted cyclohexene fused to the cyclobutane ring. | Concerted mechanism, high stereospecificity. researchgate.net |

| [2+2] Photocycloaddition | Another Alkene (e.g., Ethylene) | A new cyclobutane ring fused or attached to the original one. | Often proceeds via an excited state, useful for strained ring synthesis. fiveable.me |

Polymerization Initiation Mechanisms

The vinyl group and the strained cyclobutane ring in 1-ethenylcyclobutane-1-carboxylic acid offer possibilities for polymerization through different mechanisms.

Vinyl Polymerization: The ethenyl group can undergo radical polymerization. The process can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photoinitiation. usm.edu The polymerization would proceed via a chain-growth mechanism, where the radical adds across the double bond of the monomer, generating a new radical that propagates the chain. This would result in a polymer with a carbon-carbon backbone and pendant cyclobutane-1-carboxylic acid groups. Studies on similar trisubstituted alkenes, like 1-cyclobutenecarboxylic acid, have shown that radical homopolymerization can occur to form polymers with backbone cyclobutane units. usm.eduresearchgate.net

Ring-Opening Metathesis Polymerization (ROMP): While less common for cyclobutanes compared to more strained cycloalkenes like norbornene, ring-opening reactions could potentially lead to polymerization under specific catalytic conditions. However, the primary mode of polymerization for this monomer is expected to be through its vinyl group.

Condensation Polymerization: In a broader sense, if the carboxylic acid group is converted to an acid chloride or ester, it could participate in condensation polymerization with a suitable diol or diamine. Furthermore, bifunctional monomers derived from 1-ethenylcyclobutane-1-carboxylic acid through [2+2] cycloaddition can be used to synthesize cyclobutane-containing polymers, which are of interest as potential bio-based alternatives to petroleum-derived polymers. nih.govund.edu

| Polymerization Type | Initiator/Condition | Resulting Polymer Structure | Mechanism |

| Radical Vinyl Polymerization | Radical Initiator (e.g., AIBN), Light | Poly(1-(cyclobutane-1-carboxylic acid)ethylene) | Chain-growth mechanism involving propagation of a radical center. |

| [2+2] Photopolymerization | UV Light | Polyester or polyamide with cyclobutane rings in the backbone. | Step-growth mechanism involving repeated cycloaddition. nih.gov |

Reactivity of the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to reactions that lead to the opening of the ring, thereby relieving this strain. arxiv.org

Ring-Opening Reactions under various Conditions

The cyclobutane ring in 1-ethenylcyclobutane-1-carboxylic acid can be opened under various conditions, including thermal, photochemical, and catalytic methods.

Thermal Ring-Opening: At high temperatures, the cyclobutane ring can undergo conrotatory electrocyclic ring-opening to form a 1,3-diene system. researchgate.net The specific products would depend on the substitution pattern and the reaction conditions.

Acid/Base Catalyzed Ring-Opening: The presence of the carboxylic acid may influence ring-opening reactions under acidic or basic conditions. For example, Lewis acids can catalyze the ring-opening of cyclobutanes, often proceeding through carbocationic intermediates. rsc.org

Transition-Metal Catalyzed Ring-Opening: Transition metals, such as rhodium, palladium, or nickel, can catalyze the cleavage of the C-C bonds in the cyclobutane ring. This can be part of various synthetic transformations, including cycloadditions where the cyclobutane acts as a five-carbon synthon after oxidative addition and subsequent rearrangement. pku.edu.cn

Ring-Opening Carbonyl-Olefin Metathesis (ROCOM): In the presence of a suitable catalyst, the cyclobutane ring could potentially undergo a ring-opening reaction with a carbonyl compound. nih.gov

Functionalization of the Cyclobutane Framework

Beyond ring-opening, the cyclobutane ring itself can be functionalized. A powerful strategy for this is C–H functionalization, where a C–H bond on the ring is converted into a C-C or C-heteroatom bond. The carboxylic acid group on 1-ethenylcyclobutane-1-carboxylic acid can act as a directing group in such transformations. nih.govnih.gov

Using transition metal catalysts (e.g., palladium), the carboxylic acid can coordinate to the metal center and direct the activation of a specific C–H bond, typically at the γ-position. nih.gov This allows for the controlled and selective introduction of various functional groups, such as aryl, alkyl, or heteroatom-containing moieties, onto the cyclobutane ring. This approach is valuable for synthesizing complex substituted cyclobutane derivatives with high levels of stereocontrol, as the directing group can guide the functionalization to a specific face of the ring. nih.gov

| Functionalization Method | Reagents | Outcome |

| Directed C-H Arylation | Aryl halide, Pd catalyst, Ligand | Introduction of an aryl group at the γ-position of the cyclobutane ring. nih.gov |

| Directed C-H Olefination | Alkene, Pd catalyst, Ligand | Introduction of an alkenyl group at the γ-position. nih.gov |

Influence of Stereochemistry on Reactivity

Stereochemistry plays a crucial role in determining the reactivity and the outcome of reactions involving 1-ethenylcyclobutane-1-carboxylic acid. The carbon atom to which the ethenyl and carboxylic acid groups are attached is a quaternary stereocenter if the other two ring carbons are differently substituted.

In Cycloaddition Reactions: The stereochemistry of the cyclobutane ring can influence the facial selectivity of cycloaddition reactions involving the ethenyl group. Reagents may preferentially approach from the less sterically hindered face of the molecule, leading to the formation of a specific diastereomer. In Diels-Alder reactions, the preexisting stereochemistry can influence the endo/exo selectivity of the cycloadduct. rsc.org

In Ring-Opening Reactions: The stereochemistry of the substituents on the cyclobutane ring dictates the stereochemical outcome of electrocyclic ring-opening reactions according to the Woodward-Hoffmann rules. For example, a thermal ring-opening would proceed in a conrotatory manner, leading to a specific geometric isomer of the resulting diene.

Organocatalytic Applications and Reaction Pathway Control

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a powerful tool for controlling the reactivity of 1-ethenylcyclobutane-1-carboxylic acid. The molecule possesses several functional groups that can interact with organocatalysts.

Activation of the Ethenyl Group: The ethenyl group can be activated towards nucleophilic attack through various organocatalytic modes. For instance, a chiral secondary amine catalyst (e.g., a prolinol derivative) could react with an α,β-unsaturated aldehyde to form an enamine, which could then participate in a cycloaddition with the ethenyl group of 1-ethenylcyclobutane-1-carboxylic acid.

Role of the Carboxylic Acid: The carboxylic acid group itself can act as a Brønsted acid catalyst or co-catalyst in various transformations. It can also be deprotonated to form a carboxylate, which can then act as a nucleophile or a directing group in concert with an organocatalyst. In asymmetric catalysis, the carboxylic acid can form hydrogen bonds or ionic interactions with the catalyst, helping to create a well-defined chiral environment that controls the stereochemical outcome of the reaction. researchgate.net

Reaction Pathway Control: Organocatalysis can be used to steer the reaction of 1-ethenylcyclobutane-1-carboxylic acid down a specific pathway. For example, in a reaction with a nucleophile, an organocatalyst could be chosen to favor a Michael addition to the ethenyl group over a reaction at the carboxylic acid. Chiral organocatalysts can provide excellent control over the enantioselectivity of such additions, leading to the formation of valuable chiral building blocks.

Derivatives and Analogues of 1 Ethenylcyclobutane 1 Carboxylic Acid

Synthesis and Characterization of Esters and Amides

The carboxylic acid group is a primary site for derivatization, readily forming esters and amides. Standard esterification methods, such as the Fischer esterification which involves refluxing the carboxylic acid with an alcohol in the presence of an acid catalyst, are applicable. ucalgary.camasterorganicchemistry.com For sterically hindered alcohols, where direct acid catalysis is less efficient, coupling reagents are employed to activate the carboxylic acid. orgsyn.org

Amide bond formation is typically achieved by activating the carboxylic acid, which can then react with a primary or secondary amine. hepatochem.com A wide array of coupling reagents has been developed to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemistry where applicable. hepatochem.comnih.gov Reagents are often categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. hepatochem.compeptide.com The choice of reagent and additives can be crucial, especially when dealing with electron-deficient amines or complex substrates. nih.gov For instance, the combination of EDC, DMAP, and a catalytic amount of HOBt has proven effective for coupling unreactive amines. nih.gov

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagent | Common Additives | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used; DCC byproduct is insoluble, facilitating removal in solution-phase synthesis. hepatochem.compeptide.com |

| Phosphonium Salts | BOP, PyAOP | DIPEA, Et3N | Highly effective, especially for sterically hindered couplings; BOP produces a carcinogenic byproduct. peptide.com |

Characterization of the resulting esters and amides relies on standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the transformation by showing the appearance of a C=O stretch at approximately 1735 cm⁻¹ for the ester or ~1650 cm⁻¹ for the amide, along with the disappearance of the broad O-H stretch of the carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation, showing characteristic shifts for the newly incorporated alkoxy or amino groups.

Functionalization via the Ethenyl Moiety

The exocyclic double bond of the ethenyl group offers a rich platform for further molecular elaboration. This moiety can undergo a variety of classic alkene transformations, allowing for the introduction of diverse functional groups.

One of the most fundamental reactions is hydroboration-oxidation. This two-step process achieves the anti-Markovnikov addition of water across the double bond. wikipedia.orglibretexts.org Treatment of 1-ethenylcyclobutane-1-carboxylic acid or its ester derivatives with a borane (B79455) source (e.g., BH₃•THF) followed by oxidation with hydrogen peroxide and a base would yield the corresponding primary alcohol, 2-(1-(carboxy)cyclobutyl)ethanol. wikipedia.orgucla.edu This reaction is stereospecific, involving a syn addition of the hydrogen and boron atoms. wikipedia.org

Other potential transformations of the ethenyl group include:

Epoxidation: Using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form an oxirane ring.

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) would reduce the double bond to yield 1-ethylcyclobutane-1-carboxylic acid.

Diels-Alder Reaction: While the ethenyl group is not highly activated, it could potentially act as a dienophile in [4+2] cycloaddition reactions under thermal conditions with electron-rich dienes.

Radical Addition: Thiols can be added across the double bond via a radical mechanism, often initiated by light or a radical initiator, to form thioether derivatives.

Table 2: Potential Reactions of the Ethenyl Group

| Reaction | Reagents | Functional Group Transformation |

|---|---|---|

| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | -CH=CH₂ → -CH₂CH₂OH |

| Epoxidation | m-CPBA | -CH=CH₂ → -CH(O)CH₂ |

| Hydrogenation | H₂, Pd/C | -CH=CH₂ → -CH₂CH₃ |

Cyclobutane (B1203170) Ring-Modified Derivatives

The strained cyclobutane ring itself can be a site of functionalization, although this often requires more advanced synthetic methods such as C-H activation. researchgate.net Palladium-catalyzed C–H arylation has emerged as a powerful tool for modifying saturated carbocycles. nih.govacs.org Using specific directing groups, it is possible to selectively functionalize the γ-methylene C–H bonds of cyclobutane carboxylic acids. nih.govresearchgate.net This approach overrides the typically more reactive β-C–H bonds and provides access to a family of compounds that would otherwise require lengthy synthetic sequences. nih.gov The development of specialized quinuclidine-pyridone and sulfonamide-pyridone ligands has been crucial for achieving high regioselectivity in these transformations. nih.govsubstack.com

Ring-expansion reactions offer another route to modify the core scaffold. For example, palladium-catalyzed reactions of cyclobutanols (which could be derived from the title compound) with haloanilines can lead to the formation of larger, nitrogen-containing heterocyclic structures like benzazepines. rsc.org Additionally, ring-opening reactions of cyclobutene (B1205218) derivatives can be achieved under thermal or photochemical conditions. researchgate.netresearchgate.net

Heteroatom-Containing Analogues (e.g., Silyl (B83357) Carboxylic Acids)

Replacing a carbon atom of the cyclobutane ring or the carboxylic acid group with a heteroatom, such as silicon, generates structurally novel analogues. The synthesis of silacyclobutanes (where a silicon atom replaces a carbon in the ring) is an area of specialized organosilicon chemistry.

More directly related to the parent compound is the formation of silyl esters. While typical silyl esters are labile, sterically bulky "supersilyl" groups can be used to protect the carboxylic acid functionality. wikipedia.org This protection allows for reactions at other parts of the molecule, after which the silyl group can be removed. wikipedia.org Alternatively, α-silyl ketones with a cyclobutane ring can be synthesized through ring-expanding cycloisomerization reactions, providing a handle for further functionalization. nih.gov

Macrocyclic and Polymeric Derivatives

The bifunctional nature of 1-ethenylcyclobutane-1-carboxylic acid (or dicarboxylic acid analogues) makes it a potential monomer for the synthesis of polymers and macrocycles. Cyclobutane dicarboxylic acids have been used as building blocks for polyesters and other polymers through condensation reactions with diols. nih.govcolab.ws These cyclobutane-containing polymers can exhibit unique properties, such as semi-crystallinity and high stability, due to the semi-rigid nature of the cyclobutane ring. nih.govnih.gov

Another powerful technique for creating cyclobutane-containing polymers is [2+2] photopolymerization. nih.gov This method uses light to induce cycloaddition reactions between olefinic precursors, forming cyclobutane rings that link monomer units together. nih.govacs.org Solution-state [2+2] photopolymerization, in particular, offers a scalable route to structurally diverse cyclobutane-based polyesters. nih.gov The efficiency and outcome of such polymerizations can be influenced by factors like monomer structure and the distance between reacting olefin groups. nih.govacs.org This approach has been used to create a variety of materials, including linear polymers and nanothreads. nih.govnih.govchemrxiv.org The cyclobutane rings within a polymer backbone can also act as "mechanophores," which can undergo [2+2] cycloreversion in response to mechanical stress, offering a pathway to stress-responsive materials. duke.edunih.gov

Macrocyclization can be achieved by reacting a cyclobutane dicarboxylic acid with dihalogen derivatives in a [2+2] cyclization scheme, leading to the formation of large, stereoisomeric macroheterocycles. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or approximations thereof) to determine the electronic structure, providing insights into molecular geometry, energy levels, and electron distribution. For a molecule like 1-Ethenylcyclobutane-1-carboxylic acid, which combines a strained ring system with unsaturated functional groups, these calculations are invaluable for predicting its behavior.

HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them are critical descriptors of a molecule's reactivity. wuxiapptec.comajchem-a.com

The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO represents the lowest energy orbital available to accept electrons, indicating the molecule's capacity to act as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A small gap suggests that the molecule can be easily excited and is generally more reactive, while a large gap indicates high stability. stackexchange.comresearchgate.net

For 1-Ethenylcyclobutane-1-carboxylic acid, the HOMO is expected to be localized primarily on the π-system of the ethenyl (vinyl) group and the non-bonding p-orbitals of the oxygen atoms in the carboxylic acid group, as these are the regions with the most available electrons. quora.com The LUMO would likely be the π* (antibonding) orbital associated with the carbonyl group (C=O) and the ethenyl C=C double bond, as these are the most electrophilic sites. quora.com Nucleophiles are predicted to attack the carbon atom of the carbonyl group, while electrophiles would target the oxygen atoms or the ethenyl double bond. quora.com

A theoretical comparison of its HOMO-LUMO gap with related molecules can help predict its relative reactivity.

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) | Expected Relative Reactivity |

|---|---|---|---|---|

| Cyclobutanecarboxylic acid | -10.8 | -0.5 | 10.3 | Low |

| 1-Ethenylcyclobutane-1-carboxylic acid | -10.1 | -0.9 | 9.2 | Moderate |

| Acrylic acid (Propenoic acid) | -10.9 | -1.5 | 9.4 | Moderate |

Molecular Orbital Theory and Electron Density Distributions

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of molecular orbitals that extend over the entire molecule, formed from the linear combination of atomic orbitals (LCAOs). libretexts.org This approach is not limited to simple two-center bonds and is particularly effective for describing delocalized electronic systems and the electronic structure of strained rings.

In 1-Ethenylcyclobutane-1-carboxylic acid, the combination of atomic orbitals would lead to a set of sigma (σ) MOs forming the framework of single bonds and pi (π) MOs associated with the ethenyl and carboxyl groups. The strained C-C bonds of the cyclobutane (B1203170) ring are known to have increased p-character, which influences their reactivity. nih.gov

Electron density distribution analysis, derived from the calculated molecular wavefunction, reveals the regions of high and low electron density. For this molecule, a high electron density is expected around the electronegative oxygen atoms of the carboxylic acid, making this group a polar and effective hydrogen bond donor and acceptor. The π-bond of the ethenyl group also represents a region of high electron density. The carbonyl carbon is predicted to be electron-deficient (electrophilic) due to polarization of the C=O bond. ncert.nic.in Ring systems are known to be a fundamental factor in determining the electron distribution of a compound. researchgate.net

Conformational Analysis of the Cyclobutane Ring and Ethenyl Group

Unlike planar drawings suggest, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed C-H bonds in a planar structure. libretexts.orgresearchgate.net This puckering results in two distinct positions for substituents: axial and equatorial, although the energy difference between these is less pronounced than in cyclohexane. The ring undergoes a rapid inversion process where these positions interchange. slideshare.netyoutube.com

For 1-Ethenylcyclobutane-1-carboxylic acid, the single carbon atom bearing both substituents is a focal point of conformational complexity. The puckering of the ring will dictate the spatial relationship between the ethenyl and carboxylic acid groups relative to the rest of the ring. Computational studies on other 2-substituted cyclobutane derivatives have shown that substituents can modulate the conformational preference of the ring-puckering. nih.gov

Furthermore, rotational barriers around the single bonds connecting the functional groups to the ring must be considered:

Ring-Ethenyl Bond: Rotation around this C-C bond will determine the orientation of the C=C double bond relative to the cyclobutane ring.

Ring-Carboxyl Bond: Rotation will alter the position of the carbonyl and hydroxyl groups. The most stable conformer would likely involve intramolecular interactions, such as hydrogen bonding, or orientations that minimize steric hindrance.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES), chemists can identify reactants, products, intermediates, and the high-energy transition states that connect them. acs.org

Transition State Theory and Energy Profile Determination

Transition State Theory (TST) provides a framework for understanding reaction rates by focusing on the properties of the "activated complex" or transition state—the highest energy point along the minimum energy reaction pathway. fiveable.mebritannica.com This configuration represents the energetic barrier, or activation energy (Ea), that must be overcome for reactants to convert to products. numberanalytics.commasterorganicchemistry.com

For a hypothetical reaction involving 1-Ethenylcyclobutane-1-carboxylic acid, such as an electrophilic addition to the ethenyl double bond, computational methods would be used to:

Optimize Geometries: Calculate the lowest-energy structures of the reactant(s) and product(s).

Locate the Transition State (TS): Employ algorithms to find the saddle point on the potential energy surface corresponding to the TS. This is a high-energy structure with partial bonds being formed and broken. masterorganicchemistry.com

Verify the Pathway: Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located TS correctly connects the desired reactants and products.

Computational studies on similar strained ring systems, like the hydrolysis of a cyclobutane-fused lactone, have successfully used these methods to determine rate-limiting steps and favored reaction pathways. mdpi.com

Catalyst-Substrate Interactions

Computational chemistry is instrumental in designing and understanding catalysis by modeling the interactions between a catalyst and a substrate at the molecular level. nih.govmdpi.com Such studies can reveal the origin of a catalyst's efficiency and selectivity.

To model the catalytic transformation of 1-Ethenylcyclobutane-1-carboxylic acid, one could employ several computational strategies:

Molecular Docking: For enzymatic or large organometallic catalysts, docking simulations could predict the preferred binding mode of the substrate within the catalyst's active site. This would highlight key interactions, such as hydrogen bonding involving the carboxylic acid group or π-stacking with the ethenyl group.

Quantum Mechanics (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM): For a detailed understanding of bond-making and bond-breaking events, high-level QM calculations are necessary. A QM/MM approach would treat the reactive center (the substrate and the catalyst's active site) with a high level of theory, while the rest of the system (e.g., the catalyst's scaffold and solvent) is treated with more computationally efficient molecular mechanics. jyu.fi

These models can calculate binding energies, identify key non-covalent interactions, and map the energy profile of the catalyzed reaction, thereby explaining how the catalyst lowers the activation energy compared to the uncatalyzed process. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the complex interplay of forces between molecules. For 1-ethenylcyclobutane-1-carboxylic acid, the primary intermolecular interactions are expected to be driven by the carboxylic acid group, which can act as both a hydrogen bond donor and acceptor.

Detailed research findings on analogous carboxylic acids consistently show the formation of stable hydrogen-bonded dimers. nih.govresearchgate.net In non-polar environments, carboxylic acids predominantly form cyclic dimers with two strong hydrogen bonds between the carbonyl oxygen of one molecule and the hydroxyl hydrogen of the other. nih.gov MD simulations on simple carboxylic acids reveal that these hydrogen bonds are the most significant factor in their self-association. aip.org The presence of the hydrophobic cyclobutane and ethenyl groups in 1-ethenylcyclobutane-1-carboxylic acid would likely contribute to the stability of these dimers through hydrophobic and van der Waals interactions, particularly in aqueous solutions. nih.gov

MD simulations can also elucidate the dynamics of these interactions, providing insights into the vibrational frequencies of the hydrogen bonds and the lifetime of the dimeric structures. nih.gov The flexibility of the cyclobutane ring and the ethenyl group may introduce additional conformational dynamics that could influence the strength and geometry of the hydrogen bonds.

| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) |

| O-H···O=C Hydrogen Bond | 1.6 - 1.8 | 5 - 8 |

| van der Waals (Alkyl groups) | 3.5 - 4.5 | 0.5 - 1.5 |

Note: The data in this table are generalized from computational studies on various carboxylic acids and serve as an illustrative example of the expected values for 1-ethenylcyclobutane-1-carboxylic acid.

Surface Adsorption Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for studying the adsorption of molecules onto surfaces. The interaction of 1-ethenylcyclobutane-1-carboxylic acid with a surface would be dictated by the interplay between the carboxylic acid headgroup, the vinyl group, and the cyclobutane ring with the surface atoms.

DFT studies on the adsorption of carboxylic acids on various surfaces, such as metals and metal oxides, have shown that the primary mode of interaction is through the carboxyl group. scientific.netacs.orgresearchgate.net This can occur via two main mechanisms: physisorption, where the molecule is held by weaker van der Waals forces, and chemisorption, which involves the formation of a chemical bond between the molecule and the surface. researchgate.net For carboxylic acids, chemisorption often involves the deprotonation of the hydroxyl group and the formation of a carboxylate species that bonds with the surface atoms. acs.org

The presence of the ethenyl group in 1-ethenylcyclobutane-1-carboxylic acid could also influence its adsorption behavior. The π-electrons of the double bond can interact with certain surfaces, potentially leading to a different orientation of the molecule on the surface compared to a saturated analogue. The cyclobutane ring, being a bulky group, would also play a role in the packing and orientation of the molecules in a self-assembled monolayer. researchgate.net

| Adsorption Mode | Adsorbed Species | Typical Adsorption Energy (eV) |

| Physisorption | Intact Molecule | -0.5 to -1.0 |

| Chemisorption | Deprotonated (Carboxylate) | -1.5 to -3.0 |

Note: These values are representative examples based on DFT studies of various carboxylic acids on different surfaces and are intended to illustrate the potential adsorption energies for 1-ethenylcyclobutane-1-carboxylic acid.

Prediction of Spectroscopic Properties (e.g., NMR, IR, MS fragmentation)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. acs.orgescholarship.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts of 1-ethenylcyclobutane-1-carboxylic acid can be predicted computationally. nih.govresearchgate.netmdpi.com The protons and carbons of the cyclobutane ring would exhibit chemical shifts characteristic of small, strained ring systems. The ethenyl group would show signals in the typical olefinic region, and the carboxylic acid proton would be found at a significantly downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational frequencies of the molecule's bonds. rdd.edu.iqresearchgate.net For 1-ethenylcyclobutane-1-carboxylic acid, prominent IR absorption bands would be predicted for the O-H stretch of the carboxylic acid (often broad due to hydrogen bonding), the C=O stretch of the carbonyl group, the C=C stretch of the ethenyl group, and various C-H stretching and bending vibrations of the cyclobutane and ethenyl moieties. acs.orgresearchgate.net

Mass Spectrometry (MS) Fragmentation: While direct MS fragmentation prediction is complex, computational methods can help to rationalize observed fragmentation patterns. chalmers.se For 1-ethenylcyclobutane-1-carboxylic acid, common fragmentation pathways would likely involve the loss of the carboxylic acid group (as COOH or CO2 and H), as well as fragmentation of the cyclobutane ring. whitman.edulibretexts.orgnih.gov The presence of the double bond in the ethenyl group could also lead to characteristic rearrangement reactions.

| Spectroscopy Type | Functional Group | Predicted Chemical Shift / Frequency / m/z |

| 1H NMR | Carboxylic Acid (-COOH) | 10 - 13 ppm |

| 1H NMR | Ethenyl (-CH=CH2) | 5 - 6 ppm |

| 13C NMR | Carbonyl (C=O) | 170 - 185 ppm |

| 13C NMR | Ethenyl (C=C) | 110 - 140 ppm |

| IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm-1 (broad) |

| IR | C=O Stretch (Carbonyl) | 1700 - 1725 cm-1 |

| IR | C=C Stretch (Ethenyl) | 1640 - 1680 cm-1 |

| Mass Spectrometry | [M - COOH]+ | Calculated m/z - 45 |

| Mass Spectrometry | [M - C2H3]+ (loss of vinyl) | Calculated m/z - 27 |

Note: These are estimated values based on computational studies and known spectral data for compounds containing similar functional groups. Actual experimental values may vary.

Applications in Materials Science and Advanced Chemical Synthesis

Monomer in Polymerization Processes

The presence of the vinyl group allows 1-Ethenylcyclobutane-1-carboxylic acid to participate in addition polymerization reactions, leading to the formation of polymers with unique cyclobutane-containing side chains.

While studies focusing specifically on 1-Ethenylcyclobutane-1-carboxylic acid are not extensively documented, research on structurally similar monomers provides significant insight into its expected behavior. For instance, studies on the radical homopolymerization of 1-cyclobutenecarboxylic acid, a related trisubstituted alkene, have demonstrated that vinyl polymerization can be successfully induced. researchgate.netdtic.mil Photoinitiation in solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) yields a polymer product characterized by a carbon-chain backbone with pendant cyclobutanecarboxylic acid groups. researchgate.netdtic.mil Spectral analysis confirms the occurrence of vinyl polymerization and the retention of the carboxylic acid functionality, with a notable absence of ester linkages or unsaturation in the polymer backbone. researchgate.net The resulting polymer exhibits properties consistent with a polyelectrolyte, showing high intrinsic viscosity in water, which decreases significantly in a salt solution. researchgate.netdtic.mil This behavior underscores the potential for creating polymers with responsive solution properties.

The incorporation of cyclobutane-containing monomers into polymer chains through copolymerization is a strategy to modify material properties. Cyclobutene (B1205218) monomers, such as methyl cyclobutene-1-carboxylate, have been shown to copolymerize with common vinyl monomers like acrylonitrile (B1666552). researchgate.net The inclusion of the 1,2-disubstituted cyclobutyl rings into a polymer chain has been observed to increase the glass transition temperature (Tg) of the resulting copolymer more effectively than acrylonitrile alone. researchgate.net

Carboxylic acid-functionalized monomers are widely used in copolymerization to impart specific characteristics. For example, the direct insertion copolymerization of ethylene (B1197577) with acrylic acid has been achieved using palladium(II) catalysts, yielding linear polyethylenes with carboxylic acid functionalization. uni-konstanz.de Similarly, amphiphilic polymers have been synthesized by copolymerizing hydrophobic monomers like octadecyl methacrylate (B99206) with acrylic acid. researchgate.net The properties of these copolymers in solution, such as forming random-coil or collapsed-coil structures, are highly dependent on the monomer composition. researchgate.net It is anticipated that 1-Ethenylcyclobutane-1-carboxylic acid could be used as a comonomer in a similar fashion to tailor the thermal and solution properties of a wide range of polymers.

The carboxylic acid group is a key feature for the synthesis of functionalized polymers, as it provides a reactive handle for post-polymerization modification. escholarship.org Carboxylic acid moieties on a polymer backbone can be converted into a variety of other functional groups, such as esters and amides, allowing for the attachment of different molecules and the tuning of material properties. This approach is fundamental in creating materials for specific applications, including bioconjugation and the development of polymer-based catalysts. escholarship.orgresearchgate.net Polymers derived from 1-Ethenylcyclobutane-1-carboxylic acid would inherently possess these pendant carboxylic acid groups, making them attractive platforms for creating advanced functional materials. The cyclobutane (B1203170) ring itself adds a unique structural element, imparting rigidity and specific stereochemistry to the polymer side chain.

Role as a Building Block in Complex Organic Molecule Synthesis

Beyond polymerization, the distinct functionalities of 1-Ethenylcyclobutane-1-carboxylic acid make it a valuable building block for constructing more complex molecular architectures.

Cyclobutane rings are important structural motifs found in numerous bioactive molecules and materials. ontosight.ai Their inherent ring strain can be harnessed to drive chemical reactions, and their rigid, three-dimensional structure is valuable in drug design. researchgate.net Cyclobutanecarboxylic acid and its derivatives are crucial starting materials for accessing more complex cyclobutane-containing scaffolds. ontosight.aiorgsyn.org For example, 1,1-cyclobutanedicarboxylic acid is a common precursor for synthesizing other functionalized cyclobutanes. orgsyn.org The structure of 1-Ethenylcyclobutane-1-carboxylic acid offers two orthogonal reactive sites: the carboxylic acid and the ethenyl group. This dual functionality allows for selective chemical transformations at either position, enabling the construction of intricate molecular frameworks built upon the cyclobutane core.

Table 1: Synthetic Utility of Functional Groups in 1-Ethenylcyclobutane-1-carboxylic acid

| Functional Group | Type of Reactions | Potential Products/Applications |

| Carboxylic Acid | Esterification, Amidation, Reduction, Decarboxylation | Esters, Amides, Alcohols, Functionalized Cyclobutanes |

| Ethenyl (Vinyl) Group | Addition (e.g., Halogenation, Hydroboration), Oxidation, Cycloaddition, Polymerization | Dihaloalkanes, Alcohols, Complex polycyclic systems, Polymers |

In multi-step synthesis, small, functionalized molecules serve as key intermediates that are progressively elaborated into a final target molecule. libretexts.orgresearchgate.net The design of an efficient synthesis often relies on retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.com A molecule like 1-Ethenylcyclobutane-1-carboxylic acid is a versatile intermediate because its functional groups can be manipulated sequentially. youtube.com For instance, the carboxylic acid could be protected while the ethenyl group undergoes a cycloaddition reaction. Subsequently, the carboxylic acid could be deprotected and converted to an amide. This strategic manipulation of functional groups is central to the synthesis of complex organic molecules, including active pharmaceutical ingredients. google.comnih.gov The unique combination of a strained ring, an alkene, and a carboxylic acid in one compact molecule makes it a potentially valuable intermediate for accessing novel chemical space.

Applications in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The carboxylic acid group is a primary driver for self-assembly, capable of forming strong and directional hydrogen bonds. This capacity allows molecules like 1-Ethenylcyclobutane-1-carboxylic acid to act as building blocks for larger, ordered structures.

Research on analogous cyclobutane-containing molecules demonstrates the potential for forming highly organized supramolecular systems. For instance, oligomers based on derivatives of 2-aminocyclobutane-1-carboxylic acid have been shown to self-assemble into nano-sized fibers and, in some cases, form gels. nih.gov This assembly is driven by a combination of hydrogen bonding and hydrophobic interactions, with the rigid cyclobutane unit inducing a specific strand-type conformation that facilitates aggregation into larger structures. nih.gov Similarly, other carboxy-cyclobutane isomers have been synthesized and used in the self-assembly of coordination polymers in the solid state. rsc.org

Based on these findings, 1-Ethenylcyclobutane-1-carboxylic acid is a promising candidate for designing novel self-assembling systems. The key interactions and potential structures are outlined below:

Hydrogen-Bonded Dimers and Chains: The carboxylic acid moiety can form classic hydrogen-bonded dimers, a common motif in carboxylic acid chemistry. These dimers can further assemble into linear chains or more complex networks.

Influence of the Cyclobutane Ring: The rigid and puckered conformation of the cyclobutane ring imposes significant steric constraints, influencing the geometry of the self-assembled structures. Unlike flexible aliphatic chains, the cyclobutane scaffold can direct the orientation of the interacting molecules, potentially leading to more defined and predictable assemblies.

Role of the Ethenyl Group: The ethenyl group can participate in weaker intermolecular interactions, such as van der Waals forces, and its presence can influence the packing of the molecules within the supramolecular structure. Furthermore, this group remains available for subsequent reactions, such as polymerization, after the initial self-assembly has occurred.

The combination of these features could enable the formation of various supramolecular architectures, including liquid crystals, gels, and other ordered materials, where the precise arrangement of molecules dictates the macroscopic properties.

| Functional Group | Role in Self-Assembly | Type of Interaction | Potential Supramolecular Structure |

| Carboxylic Acid | Primary recognition site | Hydrogen Bonding | Dimers, Linear Chains, Networks |

| Cyclobutane Ring | Conformational rigidity and directional control | Steric Hindrance, van der Waals Forces | Ordered Packing, Nano-fibers |

| Ethenyl (Vinyl) Group | Modulates molecular packing and offers reactive site | van der Waals Forces | Close-packed assemblies, Polymerizable structures |

Development of Carboxylic Acid-Based Additives and Modifiers

The bifunctional nature of 1-Ethenylcyclobutane-1-carboxylic acid—possessing both a polymerizable vinyl group and a polar carboxylic acid group—makes it a highly versatile monomer for the synthesis of functional polymers and an effective additive for modifying existing materials.

The incorporation of cyclobutane rings into polymer backbones is an area of growing interest for creating sustainable materials. nih.gov Cyclobutane-containing dicarboxylic acids (CBDAs) have been successfully used as building blocks for polyesters and polyamides. und.eduresearchgate.net These monomers are often synthesized via [2+2] photocycloaddition from bio-based precursors like cinnamic or sorbic acid, highlighting a sustainable route to advanced materials. und.edunih.gov The semi-rigid nature of the cyclobutane ring can impart unique thermal and mechanical properties to the resulting polymers. nih.gov

1-Ethenylcyclobutane-1-carboxylic acid can be utilized in several ways to develop advanced additives and modifiers:

As a Functional Monomer: The ethenyl group allows the molecule to be polymerized or copolymerized with other monomers (e.g., styrenes, acrylates) via standard polymerization techniques. The resulting polymer would feature pendant cyclobutane carboxylic acid groups along its chain. These groups can serve multiple functions:

Improving Adhesion: The polar carboxylic acid groups can enhance the adhesion of the polymer to various substrates, such as metals, glass, and minerals.

Modifying Solubility: The presence of acid groups can alter the solubility of the polymer, making it soluble in aqueous or polar solvents.

Providing Reactive Sites: The acid groups act as handles for further post-polymerization modification, allowing for the attachment of other functional molecules, such as cross-linking agents, drugs, or dyes. nih.gov

As a Surface Modifier: The molecule can be grafted onto the surface of materials to alter their properties. For example, treating a polymer film or inorganic filler with 1-Ethenylcyclobutane-1-carboxylic acid could introduce carboxylic acid groups to the surface, thereby increasing its hydrophilicity, wettability, and compatibility with other materials.

As a Cross-linking Agent: The dual functionality allows for a two-stage modification process. For instance, the carboxylic acid group could first react with a polymer containing hydroxyl or amine groups. Subsequently, the ethenyl groups could be polymerized to create a cross-linked network, enhancing the thermal stability and mechanical strength of the material.

The synthesis of homopolymers from halogenated vinyl cyclobutane derivatives has been shown to produce materials with high softening temperatures and excellent chemical resistance, demonstrating the utility of the vinyl cyclobutane structure in creating robust polymers. google.com

| Application Area | Mechanism of Action | Key Functional Group(s) | Resulting Material Property |

| Functional Copolymer Synthesis | Acts as a co-monomer in polymerization reactions. | Ethenyl (for polymerization), Carboxylic Acid (for functionality) | Enhanced adhesion, modified solubility, sites for cross-linking |

| Surface Modification | Grafting onto material surfaces. | Carboxylic Acid (for attachment and polarity) | Increased hydrophilicity, improved compatibility |

| Polymer Additive | Blended with existing polymers. | Carboxylic Acid | Improved dye uptake, altered mechanical properties |

| Cross-linked Networks | Two-stage reaction involving both functional groups. | Ethenyl and Carboxylic Acid | Increased thermal stability, enhanced mechanical strength |

Future Research Directions for 1 Ethenylcyclobutane 1 Carboxylic Acid

The unique structural architecture of 1-ethenylcyclobutane-1-carboxylic acid, featuring a strained cyclobutane (B1203170) ring, a reactive vinyl group, and a carboxylic acid at a quaternary carbon center, presents a fertile ground for future chemical exploration. The convergence of these functionalities within a compact framework suggests a wide range of potential applications and novel chemical behaviors waiting to be discovered. This article outlines promising future research directions aimed at unlocking the full potential of this intriguing molecule, from innovative synthesis and reactivity studies to its incorporation into advanced materials and computational models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethenylcyclobutane-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves carboxylation of cyclobutane derivatives or functionalization of pre-existing cyclobutane rings. For example, carboxylation via Grignard reagents or transition-metal catalysis (e.g., palladium-mediated coupling) can introduce the carboxylic acid group. Optimization strategies include:

- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Catalyst tuning : Lewis acids (e.g., AlCl₃) or organocatalysts can stabilize transition states.

- Yield monitoring : Use HPLC or GC-MS to track byproducts and adjust stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing 1-Ethenylcyclobutane-1-carboxylic acid, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Look for cyclobutane ring protons (δ 2.5–3.5 ppm) and ethenyl protons (δ 5.0–6.5 ppm).

- ¹³C NMR : Carboxylic acid carbon (δ 170–180 ppm) and cyclobutane carbons (δ 25–40 ppm) .

- IR spectroscopy : Carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹).

- Mass spectrometry : Molecular ion peak at m/z corresponding to C₈H₁₀O₂ (MW: 138.16) and fragmentation patterns for structural confirmation .

Q. What safety precautions are critical when handling 1-Ethenylcyclobutane-1-carboxylic acid in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Storage : Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent decomposition .

- Emergency protocols : Equip labs with eyewash stations and neutralizers (e.g., sodium bicarbonate) for acid spills .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT calculations) predict the reactivity of 1-Ethenylcyclobutane-1-carboxylic acid in ring-opening reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the electronic structure to identify reactive sites. For example, calculate Fukui indices to predict nucleophilic/electrophilic regions on the cyclobutane ring .

- Transition state analysis : Use software like Gaussian or ORCA to simulate acid-catalyzed ring-opening pathways, focusing on bond angles and strain energy (typical cyclobutane strain: ~26 kcal/mol) .

- Solvent effects : Incorporate implicit solvent models (e.g., PCM) to assess polarity impacts on reaction kinetics .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of 1-Ethenylcyclobutane-1-carboxylic acid across different studies?

- Methodological Answer :

- Controlled replication : Reproduce experiments under standardized conditions (pH 7.0, 25°C) to isolate variables.

- Advanced analytics : Use differential scanning calorimetry (DSC) to measure decomposition temperatures and compare with literature values .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate data variability across studies, ensuring alignment with reporting standards (e.g., SRQR guidelines) .

Q. What experimental design considerations are essential for studying the acid-catalyzed ring-opening mechanisms of 1-Ethenylcyclobutane-1-carboxylic acid derivatives?

- Methodological Answer :

- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction rates under varying acid concentrations (e.g., HCl, H₂SO₄).

- Isotopic labeling : Incorporate ¹⁸O or deuterium labels to trace proton transfer pathways .

- Byproduct analysis : Employ GC-MS or LC-NMR to identify intermediates (e.g., cyclopropane derivatives) and refine mechanistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.